molecular formula C20H34O4 B3052450 Bis(4-methylcyclohexyl) adipate CAS No. 41544-42-7

Bis(4-methylcyclohexyl) adipate

Cat. No.: B3052450
CAS No.: 41544-42-7
M. Wt: 338.5 g/mol
InChI Key: UMHIOUCCNOWTEQ-UHFFFAOYSA-N
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Description

Bis(4-methylcyclohexyl) adipate is an organic compound with the molecular formula C20H34O4. It is a diester derived from adipic acid and 4-methylcyclohexanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. It is commonly found in various industrial applications, including the production of plastics, resins, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-methylcyclohexyl) adipate is synthesized through the esterification of adipic acid with 4-methylcyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to react while continuously condensing the vapor back into the liquid phase.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, adipic acid and 4-methylcyclohexanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through filtration and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylcyclohexyl) adipate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Adipic acid and 4-methylcyclohexanone.

    Reduction: 4-methylcyclohexanol and hexanediol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Bis(4-methylcyclohexyl) adipate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of polymers and resins.

    Biology: Employed in the formulation of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of flexible PVC, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(4-methylcyclohexyl) adipate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. The compound does not have specific molecular targets or pathways, as its primary function is to modify the physical properties of materials.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties.

    Dioctyl adipate: Used in similar applications but has different physical properties.

    Diisononyl adipate: Known for its low volatility and high efficiency as a plasticizer.

Uniqueness

Bis(4-methylcyclohexyl) adipate is unique due to its specific molecular structure, which imparts distinct physical properties to the materials it is used in. It offers a balance of flexibility, durability, and low volatility, making it suitable for a wide range of applications.

Properties

IUPAC Name

bis(4-methylcyclohexyl) hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-15-7-11-17(12-8-15)23-19(21)5-3-4-6-20(22)24-18-13-9-16(2)10-14-18/h15-18H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHIOUCCNOWTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)CCCCC(=O)OC2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194407
Record name Bis(4-methylcyclohexyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41544-42-7
Record name 1,6-Bis(4-methylcyclohexyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41544-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methylcyclohexyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methylcyclohexyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-methylcyclohexyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(4-METHYLCYCLOHEXYL) ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VA7UY1XFK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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